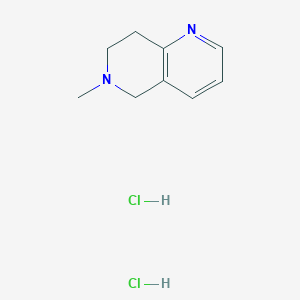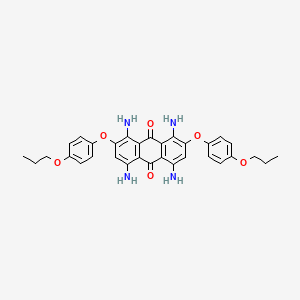
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol is an organic compound with the molecular formula C9H7BrF3O2 This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, along with a trifluoroethanol moiety
准备方法
The synthesis of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoro-3-methoxybenzene and trifluoroacetaldehyde.
Reaction Conditions: The key step involves the reaction of 4-bromo-2-fluoro-3-methoxybenzene with trifluoroacetaldehyde in the presence of a suitable catalyst and solvent. Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), while catalysts such as palladium or copper complexes are often used.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography.
化学反应分析
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or hydrocarbons.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学研究应用
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its potential therapeutic applications.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling.
Pathways Involved: The specific pathways involved depend on the biological context and the molecular targets. For example, the compound may inhibit a key enzyme in a metabolic pathway, leading to changes in cellular metabolism. Alternatively, it may modulate receptor signaling pathways, affecting cellular communication and response.
相似化合物的比较
1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(4-Bromo-2-fluoro-3-methoxyphenyl)-2-phenylethanol, 1-(4-Bromo-2-fluoro-3-methoxyphenyl)cyclooctanol, and 1-(4-Bromo-2-fluoro-3-methoxyphenyl)butan-1-one.
Uniqueness: The presence of the trifluoroethanol moiety in this compound distinguishes it from other similar compounds. This moiety imparts unique chemical properties, such as increased lipophilicity and stability, which can influence its reactivity and biological activity.
属性
分子式 |
C9H7BrF4O2 |
|---|---|
分子量 |
303.05 g/mol |
IUPAC 名称 |
1-(4-bromo-2-fluoro-3-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7BrF4O2/c1-16-7-5(10)3-2-4(6(7)11)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI 键 |
POUVYGVAEPSWMM-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1F)C(C(F)(F)F)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


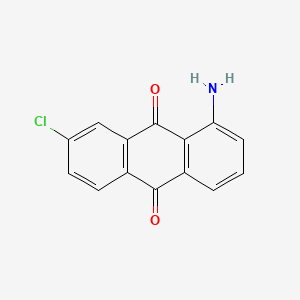
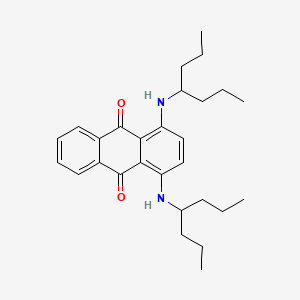
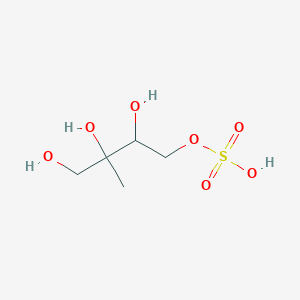
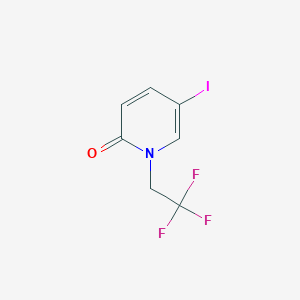


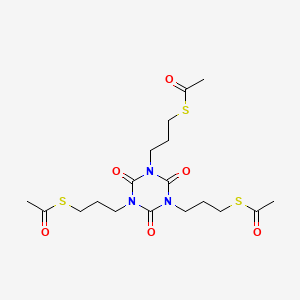

![[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol](/img/structure/B13129957.png)
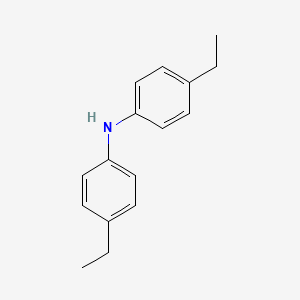
![3,5-Di([1,1'-biphenyl]-4-yl)-1,2,4-oxadiazole](/img/structure/B13129982.png)

